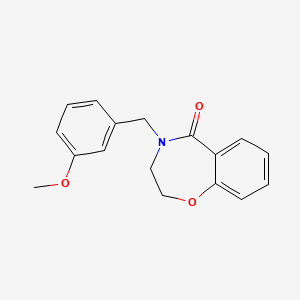

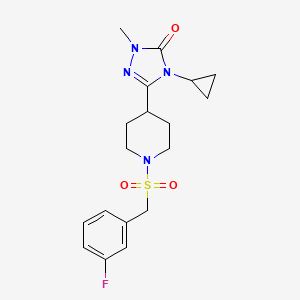

![molecular formula C13H9ClFN3 B2661954 5-Chloro-2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyrimidine CAS No. 866050-57-9](/img/structure/B2661954.png)

5-Chloro-2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“5-Chloro-2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyrimidine” is a complex organic compound. It is derived from pyrimidine, an aromatic heterocyclic 6-membered ring with two nitrogen atoms at positions 1 and 3 . This compound also has a fluorine and a chlorine substituents at the para-position .

Synthesis Analysis

The synthesis of similar compounds often involves Suzuki coupling reactions . For instance, 2-chloro-5-fluoro-4-(4-fluorophenyl)pyrimidine was synthesized in the presence of (4-fluorophenyl)boronic acid, triphenylphosphine, and palladium (II) acetate catalyst .Molecular Structure Analysis

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The structure of “this compound” would be expected to follow this general structure, with additional substituents.Chemical Reactions Analysis

The major product obtained from reactions involving perfluorinated heterocycles arises from substitution of the fluorine atom at the 4-position which is the most activated site para to ring nitrogen and further activated by the adjacent chlorine atom .Wissenschaftliche Forschungsanwendungen

Cancer Treatment and Mechanisms

- Fluorinated Pyrimidines in Cancer Treatment : Fluorinated pyrimidines, including derivatives related to 5-Chloro-2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyrimidine, have been highlighted for their role in treating cancer through various mechanisms, including inhibiting thymidylate synthase and perturbing nucleic acid structure and dynamics. These compounds have been used in precision medicine, with 5-Fluorouracil (5-FU) being a notable example used to treat over 2 million cancer patients annually (Gmeiner, 2020).

Drug Design and Molecular Interaction

- Pyrimidine-Based Inhibitors : Pyrimidine derivatives have been designed as selective inhibitors of the p38 mitogen-activated protein kinase, which is responsible for proinflammatory cytokine release. This underscores the role of pyrimidine structures in developing drugs targeting specific enzymes for therapeutic purposes (Scior et al., 2011).

Optoelectronic Materials

- Quinazolines and Pyrimidines in Optoelectronics : Research has extended into the synthesis and application of quinazoline and pyrimidine derivatives for electronic devices. These compounds are integral to developing luminescent elements, photoelectric conversion elements, and image sensors, showcasing the versatility of pyrimidine structures beyond pharmaceuticals (Lipunova et al., 2018).

Anti-inflammatory Activities

- Synthesis and Anti-inflammatory Activities of Pyrimidines : Recent studies have focused on synthesizing pyrimidine derivatives and evaluating their anti-inflammatory effects. These studies provide insights into the structure–activity relationships of pyrimidines, indicating their potential as anti-inflammatory agents. The anti-inflammatory effects of pyrimidines are attributed to their ability to inhibit key inflammatory mediators, suggesting a promising avenue for the development of new anti-inflammatory drugs (Rashid et al., 2021).

Wirkmechanismus

While the specific mechanism of action for “5-Chloro-2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyrimidine” is not available, pyrimidines and their derivatives are known to exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Zukünftige Richtungen

The future directions for “5-Chloro-2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyrimidine” and similar compounds could involve further exploration of their pharmacological effects. For instance, pyrimidines have been found to exhibit a wide range of biological activities, and there is ongoing research into their potential applications in therapeutic disciplines .

Eigenschaften

IUPAC Name |

5-chloro-2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClFN3/c1-8-6-12(14)18-7-11(17-13(18)16-8)9-2-4-10(15)5-3-9/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPTYZPXDPHMJPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=NC(=CN2C(=C1)Cl)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClFN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

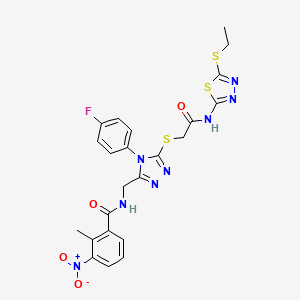

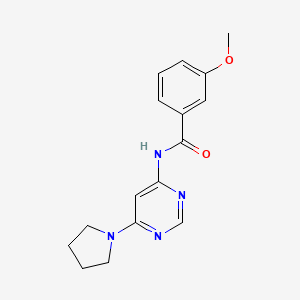

![3-{4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl}benzenecarboxylic acid](/img/structure/B2661877.png)

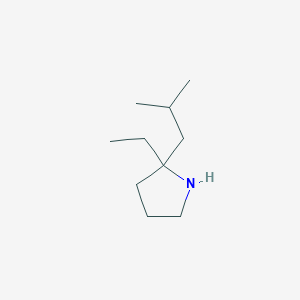

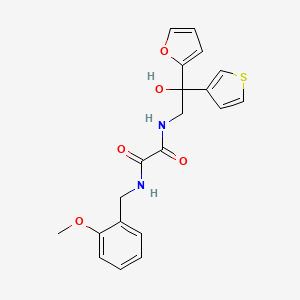

![N-[2-(3,5-dimethylpiperidin-1-yl)-2-methylpropyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2661880.png)

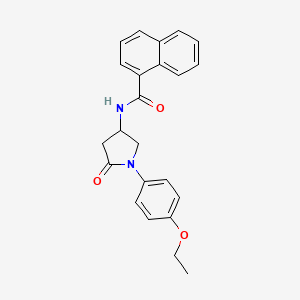

![2-(3'-(3,4-difluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-phenylacetamide](/img/structure/B2661881.png)

![4-[(3,4-Dihydro-1H-isoquinoline-2-carbothioyl)-amino]-benzoic acid ethyl ester](/img/structure/B2661882.png)

![[(2-Fluoro-5-methylphenyl)sulfonyl]acetonitrile](/img/structure/B2661883.png)

![1-(azepan-1-yl)-2-(2-((2-(3-methoxyphenoxy)ethyl)thio)-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2661892.png)

![5-Butylsulfanyl-7-(4-ethoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2661893.png)